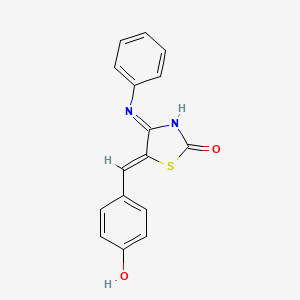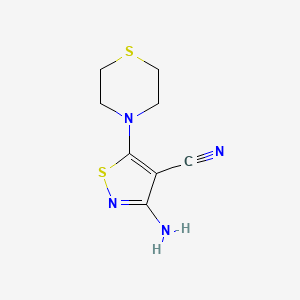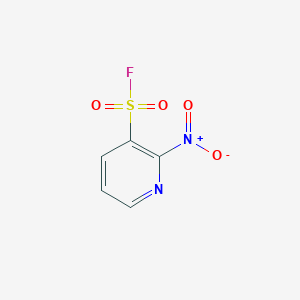
N-(cyclobutylmethyl)-N-methylcarbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(cyclobutylmethyl)-N-methylcarbamoyl chloride” is a complex organic compound. It contains a cyclobutyl group, which is a cyclic hydrocarbon with a ring of four carbon atoms . The compound also contains a carbamoyl chloride group, which is a functional group consisting of a carbonyl (a carbon double bonded to an oxygen) and a chloride atom . The cyclobutyl group is attached to the carbamoyl chloride group via a methyl (CH3) bridge .
Synthesis Analysis
The synthesis of such a compound could potentially involve several steps. One possible method could involve the reaction of cyclobutanecarbonyl chloride with magnesium salt of malonic ester . Another potential route could involve the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides .Molecular Structure Analysis
Cyclobutane, the core structure in this compound, is a cyclic molecule with four carbon atoms . The carbon atoms in cyclobutane are single bonded to other atoms, making it a saturated hydrocarbon . The cyclobutane ring is not flat but exists as a "puckered ring" . The carbamoyl chloride group is attached to the cyclobutane ring via a methyl bridge .Chemical Reactions Analysis
The reactivity of cyclobutyl compounds can be influenced by factors such as bond angle strain, torsional strain, and steric interactions . For example, cyclobutyl halides have been found to react with sodium benzenethiolate in an SN2 reaction . The rate of this reaction can be influenced by the size of the cyclobutyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(cyclobutylmethyl)-N-methylcarbamoyl chloride” would depend on factors such as its molecular structure and the nature of its functional groups . For example, cyclobutane is a saturated hydrocarbon and is therefore relatively nonpolar and insoluble in water .Wissenschaftliche Forschungsanwendungen
Interconversion Reactions and Stability
- Studies have explored the interconversion reactions of cyclobutyl and related derivatives, including their reactions with various reagents such as thionyl chloride, which is relevant to understanding the chemical behavior of N-(cyclobutylmethyl)-N-methylcarbamoyl chloride. These reactions are significant for synthesizing and modifying organic compounds in research settings (Roberts & Mazur, 1951).
Reactivity and Mechanistic Insights
- The reactivity of methylenecyclopropanes with sulfenyl and selenyl chlorides provides insights into the reactions forming cyclobutyl derivatives. These findings contribute to the understanding of mechanisms involving cyclobutyl groups, potentially applicable to compounds like N-(cyclobutylmethyl)-N-methylcarbamoyl chloride (Liu & Shi, 2004).
Structural and Spectroscopic Analysis
- Microwave spectroscopy has been employed to determine the structure and dynamics of cyclobutyl chloride and fluoride, which aids in understanding the structural aspects of related cyclobutyl compounds, including N-(cyclobutylmethyl)-N-methylcarbamoyl chloride (Kim & Gwinn, 1966).
Synthetic and Transformational Chemistry
- The synthesis and stability of carbamoyl sulfenyl chlorides and related compounds have been examined, providing valuable information on the synthesis routes and chemical transformations of N-methyl-N-phenylcarbamoyl derivatives, which are structurally related to N-(cyclobutylmethyl)-N-methylcarbamoyl chloride (Schrader et al., 2011).
Application in Analytical Chemistry
- N-methylcarbamate insecticides in water samples have been analyzed using dispersive liquid-liquid microextraction and HPLC, indicating the potential for analytical applications of N-methylcarbamoyl chlorides in environmental monitoring (Khodadoust & Hadjmohammadi, 2011).
Safety and Hazards
While specific safety data for “N-(cyclobutylmethyl)-N-methylcarbamoyl chloride” is not available, similar compounds such as dimethylcarbamoyl chloride are known to be hazardous. They may cause skin and eye irritation, respiratory irritation, and may be toxic if inhaled . Therefore, it’s crucial to handle such compounds with appropriate safety precautions.
Zukünftige Richtungen
The future directions for research on “N-(cyclobutylmethyl)-N-methylcarbamoyl chloride” could potentially involve exploring its reactivity and potential applications in organic synthesis. Given the versatility of both the cyclobutyl and carbamoyl chloride functional groups, there could be many possibilities for future research .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as carbamates, often target enzymes like acetylcholinesterase .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Carbamates generally affect the cholinergic system by inhibiting acetylcholinesterase .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Inhibition of acetylcholinesterase by similar compounds can lead to an accumulation of acetylcholine, resulting in overstimulation of the nervous system .
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9(7(8)10)5-6-3-2-4-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUGAOKHFPCLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2957101.png)
![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957102.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2957105.png)

![3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2957108.png)



![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2957112.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2957114.png)
